molecular formula C12H24O2 B3334028 (1,12-13C2)dodecanoic acid CAS No. 287111-12-0

(1,12-13C2)dodecanoic acid

Cat. No.: B3334028
CAS No.: 287111-12-0
M. Wt: 202.30 g/mol
InChI Key: POULHZVOKOAJMA-WVMORIOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,12-13C2)dodecanoic acid typically involves the incorporation of carbon-13 labeled precursors into the dodecanoic acid structure. One common method is the biotransformation of fatty acids using microorganisms such as Candida tropicalis . This process involves the oxidation of fatty acids to produce dicarboxylic acids, which can then be further processed to obtain the desired labeled compound.

Industrial Production Methods

Industrial production of dodecanoic acid, including its labeled forms, often involves the use of renewable resources such as plant oils. For example, coconut oil can be transesterified to produce dodecanoic acid methyl ester, which is then subjected to biotransformation using engineered yeast strains to produce the labeled dodecanoic acid .

Chemical Reactions Analysis

Types of Reactions

(1,12-13C2)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1,12-13C2)dodecanoic acid involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 isotopes allow for the detailed study of the compound’s interactions and transformations within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,12-13C2)dodecanoic acid lies in its carbon-13 labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers studying metabolic pathways and chemical reactions involving fatty acids .

Properties

IUPAC Name

(1,12-13C2)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-WVMORIOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CCCCCCCCCC[13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745702
Record name (1,12-~13~C_2_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-12-0
Record name (1,12-~13~C_2_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,12-13C2)dodecanoic acid
Reactant of Route 2
Reactant of Route 2
(1,12-13C2)dodecanoic acid
Reactant of Route 3
Reactant of Route 3
(1,12-13C2)dodecanoic acid
Reactant of Route 4
Reactant of Route 4
(1,12-13C2)dodecanoic acid
Reactant of Route 5
(1,12-13C2)dodecanoic acid
Reactant of Route 6
Reactant of Route 6
(1,12-13C2)dodecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.